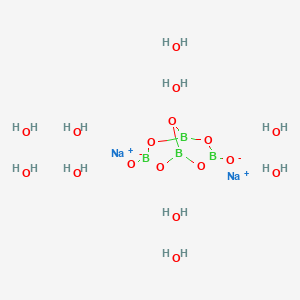

Borax (B4Na2O7.10H2O)

Description

Properties

IUPAC Name |

disodium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2Na.10H2O/c5-1-7-3-9-2(6)10-4(8-1)11-3;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMADVZSLOHIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O7Na2. 10H2O, B4H20Na2O17 | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | borax | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Borax | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014356 | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH], WHITE CRYSTALS OR CRYSTALLINE POWDER., White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.] | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium borate, decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

608 °F | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Aqueous solution is alkaline to litmus and phenolphthalein; pH about pH = 9.5, At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them, In water, 5.93X10+4 mg/L at 25 °C, 3.17 g/100 g water at 25 °C, 1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol, Insoluble in ethanol, 0.60 g/100 g acetone, Solubility in water, g/100ml at 20 °C: 5.1, 6% | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.73 g/cu cm, Relative density (water = 1): 1.7, 1.73 | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Approximately 0 mm Hg, 0 mmHg (approx) | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, monoclinic crystals, Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder, Crystalline granules or crystalline powder, White, crystalline solid [Note: Becomes anhydrous at 608 degrees F] | |

CAS No. |

1303-96-4, 1313726-63-4, 71377-02-1 | |

| Record name | Borax [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Borax (B4Na2O7.10H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91MBZ8H3QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BORATE, DECAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0567 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

75 °C (decomposes), 167 °F | |

| Record name | BORAX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM TETRABORATE DECAHYDRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/199 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Borates, tetra, sodium salts (Decahydrate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0058.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and Characterization of Borax Single Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) single crystals. Borax crystals are of interest in various scientific fields due to their piezoelectric, pyroelectric, and nonlinear optical properties. This document outlines detailed experimental protocols for crystal growth and comprehensive characterization techniques, presenting quantitative data in a clear and accessible format.

Synthesis of Borax Single Crystals

High-quality single crystals of borax can be synthesized from aqueous solutions using two primary methods: slow evaporation and controlled cooling crystallization. The choice of method influences the size and quality of the resulting crystals.

Slow Evaporation Method

This method relies on the gradual removal of the solvent to increase the solute concentration, leading to spontaneous nucleation and crystal growth.

Experimental Protocol:

-

Preparation of a Saturated Solution: Prepare a saturated solution of borax by dissolving an excess amount of borax powder in deionized water at a constant temperature (e.g., 25 °C). Stir the solution for several hours to ensure saturation and then filter it to remove any undissolved solute.

-

Crystal Growth: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow and controlled evaporation of water.

-

Incubation: Place the crystallizing dish in a vibration-free environment with a stable temperature. Monitor the solution over several days to weeks for the formation of single crystals.

-

Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution using tweezers and dry them on a filter paper.

Controlled Cooling Crystallization Method

This technique involves dissolving borax in water at an elevated temperature to create a supersaturated solution and then slowly cooling it to induce crystallization. The cooling rate is a critical parameter that affects the crystal size; slower cooling rates generally produce larger and higher-quality crystals.[1][2]

Experimental Protocol:

-

Preparation of a Supersaturated Solution: Prepare a saturated solution of borax in deionized water at an elevated temperature (e.g., 60 °C). Ensure all the solute has dissolved. For example, a solution can be prepared by dissolving 30 grams of borax in 100 mL of water at 60 °C.[3]

-

Controlled Cooling: Transfer the hot, saturated solution to a pre-warmed, insulated container to minimize thermal shock and allow for slow cooling. The solution is then cooled from the saturation temperature to a lower temperature (e.g., 5 °C) at a controlled rate. Cooling rates in the range of 4 to 9 °C/h have been shown to be effective.[1][2]

-

Crystal Growth and Harvesting: As the solution cools, single crystals will nucleate and grow. Once the final temperature is reached and crystal growth has ceased, the crystals can be harvested and dried as described in the slow evaporation method.

Characterization of Borax Single Crystals

A comprehensive characterization of the synthesized borax single crystals is essential to confirm their identity, purity, and structural integrity. The following techniques are commonly employed.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice.

Experimental Protocol:

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and without visible defects is selected under a microscope. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information on the unit cell parameters, space group, and atomic coordinates.

Crystallographic Data for Borax:

| Parameter | Value |

| Chemical Formula | Na₂[B₄O₅(OH)₄]·8H₂O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.86 |

| b (Å) | 10.67 |

| c (Å) | 12.18 |

| α (°) | 90 |

| β (°) | 106.6 |

| γ (°) | 90 |

| Volume (ų) | 1479.5 |

| Z | 4 |

Note: The crystallographic data is based on the CIF file from the Materials Project (mp-707151).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the borax single crystal is ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Vibrational Mode Assignments for Borax:

| Wavenumber (cm⁻¹) | Assignment |

| ~3500 - 3000 | O-H stretching vibrations of water molecules and hydroxyl groups |

| ~1640 | H-O-H bending vibration of water molecules |

| ~1450 - 1300 | Asymmetric stretching of B-O bonds in BO₃ units |

| ~1100 - 900 | B-O stretching vibrations of BO₄ units |

| ~830 | B-O-B bending vibrations |

| ~700 - 600 | Out-of-plane bending of BO₃ units |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the borax single crystal is placed in a TGA/DSC crucible.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the changes in mass (TGA) and heat flow (DSC) are recorded.

Thermal Properties of Borax:

| Analysis | Temperature Range (°C) | Observation |

| TGA | 25 - 200 | ~47% weight loss corresponding to the loss of 10 water molecules. |

| DSC | ~76 | Endothermic peak corresponding to the dehydration of borax. |

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships between the synthesis and characterization steps.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Borax Decahydydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of borax decahydrate (Na₂[B₄O₅(OH)₄]·8H₂O). It details the crystallographic data, experimental protocols for structure determination, and key structural features relevant to advanced research and development.

Introduction to Borax Decahydrate

Borax decahydrate is a hydrated sodium borate mineral with significant industrial and scientific importance. A precise understanding of its three-dimensional atomic arrangement is crucial for applications ranging from materials science to pharmaceutical formulation, where it can be used as a buffering agent or in the synthesis of other boron-containing compounds. The crystal structure of borax decahydrate has been elucidated primarily through single-crystal X-ray and neutron diffraction techniques.

From a chemical standpoint, the structure is characterized by the presence of the complex tetraborate anion, [B₄O₅(OH)₄]²⁻.[1] This anion consists of two tetrahedral and two trigonal planar boron atoms linked by oxygen atoms.[1] The sodium cations and water molecules of hydration are intricately arranged around these anions, forming a stable crystalline lattice.

Crystallographic Data

The crystal structure of borax decahydrate has been determined and refined over the years. The following tables summarize the key crystallographic parameters.

Unit Cell Parameters

Borax decahydrate crystallizes in the monoclinic system with the space group C2/c.

| Parameter | Value | Source |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| a | 11.885 Å | [2] |

| b | 10.654 Å | [2] |

| c | 12.206 Å | [2] |

| α | 90° | [2] |

| β | 106.623° | [2] |

| γ | 90° | [2] |

| Z (Formula units per unit cell) | 4 |

Atomic Coordinates

The following table lists the fractional atomic coordinates for the asymmetric unit of borax decahydrate as determined by neutron diffraction.

| Atom | x | y | z |

| Na1 | 0 | 0 | 0 |

| Na2 | 0 | 0.8469 | 0.25 |

| B1 | 0.0853 | 0.3452 | 0.2151 |

| B2 | 0.0978 | 0.4566 | 0.3918 |

| O1 | 0 | 0.2672 | 0.25 |

| O2 | 0.1544 | 0.4194 | 0.3146 |

| O3 | 0.0194 | 0.4346 | 0.1243 |

| O4 | 0.1614 | 0.2712 | 0.1679 |

| O5 | 0.1622 | 0.5163 | 0.4895 |

| O6 | 0.1240 | 0.8463 | 0.4493 |

| O7 | 0.1233 | 0.0009 | 0.1956 |

| O8 | 0.1197 | 0.1647 | 0.4615 |

| O9 | 0.1171 | 0.7049 | 0.1718 |

| H4 | 0.7616 | 0.2597 | 0.2807 |

| H5 | 0.1127 | 0.4589 | 0.0379 |

| H6A | 0.3003 | 0.3857 | 0.0367 |

| H6B | 0.8662 | 0.2109 | 0.4875 |

Source: American Mineralogist Crystal Structure Database[2]

Experimental Protocols

The determination of the crystal structure of borax decahydrate involves a series of precise experimental procedures. The following outlines a representative protocol for single-crystal X-ray diffraction, which is a primary method for such analyses.

Sample Preparation: Single Crystal Growth

High-quality single crystals are a prerequisite for accurate structure determination. For borax decahydrate, this is typically achieved by slow evaporation of a saturated aqueous solution at a constant temperature.

-

Preparation of Saturated Solution: Dissolve high-purity borax decahydrate powder in deionized water at a slightly elevated temperature (e.g., 30-40 °C) with continuous stirring until no more solute dissolves.

-

Filtration: Filter the warm, saturated solution to remove any undissolved particles or impurities.

-

Crystallization: Transfer the clear solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation.

-

Incubation: Place the dish in a vibration-free environment at a constant room temperature.

-

Crystal Selection: After a period of several days to weeks, well-formed, transparent single crystals suitable for diffraction analysis will have grown. Select a crystal with dimensions typically in the range of 0.1-0.3 mm and without visible defects.

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol is a representative example for the analysis of a borate mineral.[3]

-

Crystal Mounting: A suitable single crystal is selected under an optical microscope and mounted on a glass fiber or a cryoloop.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. A common setup includes a MoKα radiation source (λ = 0.71073 Å) generated by a rotating anode or a microfocus source.[3]

-

Temperature: Data collection is often performed at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage.

-

Data Collection Strategy: The initial lattice parameters and orientation matrix are determined from a few initial frames. A full sphere of diffraction data is then collected using a combination of ω and φ scans.[3]

-

-

Data Processing:

-

Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for Lorentz and polarization effects.

-

Absorption Correction: An empirical absorption correction is applied to account for the absorption of X-rays by the crystal.[3]

-

-

Structure Solution and Refinement:

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods on F².[3] Hydrogen atoms are typically located from the difference Fourier map.

-

Neutron Diffraction

Neutron diffraction is a complementary and powerful technique for accurately determining the positions of hydrogen atoms, which is particularly important for hydrated crystals like borax decahydrate. The experimental setup is analogous to SC-XRD but employs a neutron source (from a nuclear reactor or spallation source) and specialized detectors. The larger sample size requirement (typically several mm³) is a key difference from X-ray diffraction.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the determination of the crystal structure of borax decahydrate.

Structure of the Tetraborate Anion

Caption: Schematic of the [B₄O₅(OH)₄]²⁻ anion showing trigonal and tetrahedral boron centers.

References

Spectroscopic Analysis of Borax Hydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borax, a naturally occurring mineral and a salt of boric acid, exists in several hydrated forms, with borax decahydrate (Na₂B₄O₇·10H₂O) being the most common. The degree of hydration significantly influences its physical and chemical properties. Spectroscopic techniques are pivotal in characterizing these hydrates, elucidating their molecular structure, and monitoring their transformations. This guide provides a comprehensive overview of the application of key spectroscopic methods—Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of borax hydrates. Detailed experimental protocols, quantitative data, and visual representations of analytical workflows and structural transformations are presented to aid researchers in their studies of these important compounds.

Structural Overview of Common Borax Hydrates

The fundamental structural unit in borax is the tetraborate anion, [B₄O₅(OH)₄]²⁻. This anion consists of two tetrahedral BO₄ groups and two trigonal BO₃ groups.[1] The overall structure and properties of borax hydrates are determined by the arrangement of these anions and the associated water molecules.

-

Borax Decahydrate (Na₂[B₄O₅(OH)₄]·8H₂O): The most stable form at room temperature, its crystal structure is monoclinic.[2] It contains the tetraborate anion with eight molecules of water of crystallization.

-

Tincalconite (Borax Pentahydrate) (Na₂[B₄O₅(OH)₄]·3H₂O): This is a dehydration product of borax decahydrate.[3] It has a trigonal crystal structure.[4][5] Tincalconite is often formed when borax is exposed to dry air.[3][6]

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the vibrational modes of functional groups within a molecule. For borax hydrates, it is particularly useful for characterizing the B-O and O-H vibrations.

Methodology: KBr Pellet Transmission Method

-

Sample Preparation:

-

Dry high-purity potassium bromide (KBr) powder in an oven at 110°C overnight to remove any adsorbed water. Store the dried KBr in a desiccator.[7]

-

Grind a small amount of the borax hydrate sample to a fine powder using an agate mortar and pestle.

-

Weigh approximately 1-2 mg of the borax hydrate sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be between 1:100 and 1:200.[8]

-

Thoroughly mix the sample and KBr powder in the mortar to ensure a homogeneous mixture.[9]

-

-

Pellet Formation:

-

Transfer the mixture to a 13 mm pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.[10]

-

Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

-

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the vibrations of non-polar bonds. It is particularly effective for studying the symmetric vibrations of the borate network.

Methodology: Dispersive Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline borax hydrate sample directly onto a microscope slide or into a sample holder. No special sample preparation is usually required for solid samples.

-

-

Data Acquisition:

-

Place the sample on the stage of the Raman microscope.

-

Select an appropriate laser excitation source. A common choice for borates is a 532 nm or 785 nm laser to minimize fluorescence.

-

Set the laser power to a low level (e.g., 1-5 mW) to avoid thermal degradation of the sample, especially the hydrates.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a typical range of 100-4000 cm⁻¹.

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹¹B NMR spectroscopy is a valuable tool for probing the local environment of boron atoms, allowing for the differentiation between trigonal (BO₃) and tetrahedral (BO₄) coordination.

Methodology: Solid-State ¹¹B Magic Angle Spinning (MAS) NMR

-

Sample Preparation:

-

Pack the powdered borax hydrate sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

Ensure the rotor is tightly packed to achieve stable spinning.

-

-

Data Acquisition:

-

Insert the rotor into the solid-state NMR probe.

-

Set the magic angle spinning (MAS) rate, typically between 5 and 15 kHz for ¹¹B NMR.

-

Tune the probe to the ¹¹B resonance frequency.

-

Use a simple one-pulse experiment to acquire the ¹¹B NMR spectrum.

-

Set the appropriate spectral width to cover the chemical shift range of both BO₃ and BO₄ sites (typically a few hundred ppm).

-

Apply a high-power proton decoupling sequence during acquisition to remove ¹H-¹¹B dipolar coupling and narrow the spectral lines.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio. The relaxation times for ¹¹B can be relatively short, allowing for rapid data acquisition.

-

Quantitative Data: Vibrational Band Assignments

The following tables summarize the characteristic vibrational frequencies for borax decahydrate and its primary dehydration product, tincalconite (borax pentahydrate).

Table 1: FTIR and Raman Vibrational Band Assignments for Borax Decahydrate (Na₂[B₄O₅(OH)₄]·8H₂O)

| FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| ~3500-3000 | ~3500-3000 | O-H stretching (water and hydroxyl groups) |

| ~1640 | H-O-H bending (water of crystallization) | |

| ~1450-1300 | ~1450-1300 | Asymmetric B-O stretching of BO₃ units |

| ~1100-900 | ~1100-900 | Asymmetric B-O stretching of BO₄ units |

| ~830 | ~830 | Symmetric B-O stretching of BO₃ units |

| ~760 | ~760 | Symmetric B-O stretching of BO₄ units |

| ~650-500 | ~650-500 | O-B-O bending modes |

Table 2: FTIR and Raman Vibrational Band Assignments for Tincalconite (Na₂[B₄O₅(OH)₄]·3H₂O)

| FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| ~3500-3200 | ~3500-3200 | O-H stretching (water and hydroxyl groups) |

| ~1650 | H-O-H bending (water of crystallization) | |

| ~1430-1320 | ~1430-1320 | Asymmetric B-O stretching of BO₃ units |

| ~1050-920 | ~1050-920 | Asymmetric B-O stretching of BO₄ units |

| ~840 | ~840 | Symmetric B-O stretching of BO₃ units |

| ~780 | ~780 | Symmetric B-O stretching of BO₄ units |

| ~630-520 | ~630-520 | O-B-O bending modes |

Note: The exact peak positions can vary slightly depending on the specific experimental conditions and sample crystallinity.

Visualization of Processes

Dehydration Pathway of Borax Decahydrate

The thermal decomposition of borax decahydrate follows a stepwise dehydration process. This can be visualized as a signaling pathway where temperature is the trigger for structural transformations.

Caption: Thermal dehydration pathway of borax decahydrate.

Experimental Workflow for Spectroscopic Analysis

The logical flow of experiments for a comprehensive spectroscopic analysis of borax hydrates can be depicted as follows:

Caption: Workflow for spectroscopic analysis of borax hydrates.

Conclusion

The spectroscopic analysis of borax hydrates using FTIR, Raman, and solid-state NMR provides detailed insights into their molecular structure and transformations. By following the detailed experimental protocols and utilizing the provided quantitative data and visual workflows, researchers can effectively characterize different borax hydrates. This knowledge is crucial for various applications, including in materials science, industrial processes, and pharmaceutical formulations where the control and understanding of hydration states are critical.

References

- 1. Boron - Wikipedia [en.wikipedia.org]

- 2. Borax - Wikipedia [en.wikipedia.org]

- 3. Tincalconite - Wikipedia [en.wikipedia.org]

- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 5. mindat.org [mindat.org]

- 6. galleries.com [galleries.com]

- 7. google.com [google.com]

- 8. What Are The Key Considerations For Sample Preparation In Ftir Analysis? Ensure Accurate Chemical Identification - Kintek Press [kinteksolution.com]

- 9. Six Sample Preparation Techniques For Infrared Spectroscopy - Kintek Solution [kindle-tech.com]

- 10. m.youtube.com [m.youtube.com]

Geochemical Modeling of Borax Deposit Formation: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the geochemical modeling of borax deposit formation. Borax, a hydrated sodium borate mineral, is a critical industrial commodity with diverse applications. Understanding the complex geological and chemical processes that lead to the formation of economically significant borax deposits is paramount for exploration, resource evaluation, and sustainable extraction. This document outlines the key geochemical parameters, thermodynamic principles, and kinetic factors governing borax precipitation from continental brines. It presents detailed methodologies for constructing geochemical models, primarily utilizing the PHREEQC software, to simulate brine evolution and mineral precipitation sequences. Furthermore, this guide summarizes essential quantitative data from major borate provinces and provides standardized experimental protocols for laboratory-based studies, aiming to equip researchers and industry professionals with the necessary tools and knowledge to advance the understanding of borax genesis.

Introduction

Borax (Na₂B₄O₇·10H₂O) deposits are primarily formed through the evaporation of saline, alkaline lake waters in arid, tectonically active regions. The formation of these deposits is a complex interplay of geological setting, water chemistry, and climate. Geochemical modeling serves as a powerful tool to unravel these complexities by simulating the chemical reactions and physical processes that govern the concentration of boron and the subsequent precipitation of borate minerals.

This guide will delve into the fundamental principles of borax geochemistry, provide a practical framework for developing predictive geochemical models, and offer detailed experimental protocols to validate and refine these models. The ultimate goal is to provide a comprehensive resource for scientists and researchers engaged in the study of borax and other evaporite mineral systems.

Geochemical Principles of Borax Formation

The formation of borax deposits is contingent upon a specific set of geochemical conditions. Key factors include:

-

Source of Boron: Leaching from volcanic rocks and hydrothermal fluids are the primary sources of boron in continental basins.

-

Brine Composition: The brine must be enriched in sodium and boron and have a sufficiently high pH to favor the stability of the tetraborate anion ([B₄O₅(OH)₄]²⁻).

-

Evaporation and Concentration: Arid climatic conditions drive the evaporation of lake waters, leading to the supersaturation of borate minerals.

-

Mineral Precipitation Sequence: As the brine concentrates, a predictable sequence of minerals will precipitate, dictated by their respective solubilities. This sequence often includes carbonates, sulfates, and chlorides in addition to borates.

Quantitative Data from Major Borax Deposits

The geochemical characteristics of brines and associated minerals from major borax-producing regions provide critical input parameters for modeling studies. The following tables summarize key quantitative data from notable borax deposits in Turkey and the Searles Lake region in California, USA. Data from South American deposits, while significant, is often less detailed in publicly available literature.

| Parameter | Searles Lake, California, USA | Emet, Turkey |

| Brine Temperature (°C) | 20 - 29[1][2][3] | Variable, influenced by geothermal activity |

| pH | ~9.5 | 8.5 - 9.5 |

| pCO₂ (ppmv) | ~190 - 270 (with pulses >700-800)[1][2][3] | Variable |

| Major Cations (mg/L) | Na⁺, K⁺, Ca²⁺, Mg²⁺ | Na⁺, Ca²⁺, Mg²⁺ |

| Major Anions (mg/L) | Cl⁻, SO₄²⁻, CO₃²⁻, HCO₃⁻ | SO₄²⁻, Cl⁻ |

| Boron Concentration (mg/L) | Highly elevated | High |

| Associated Minerals | Trona, Burkeite, Halite, Nahcolite, Thenardite[1][2][3] | Colemanite, Ulexite, Probertite, Hydroboracite[4] |

Table 1: Geochemical Parameters of Brines from Major Borax Deposits

| Mineral | Formula | Solubility ( g/100g H₂O at 20°C) |

| Borax | Na₂B₄O₇·10H₂O | 2.52 |

| Colemanite | Ca₂B₆O₁₁·5H₂O | 0.18 |

| Ulexite | NaCaB₅O₉·8H₂O | 0.5 |

| Probertite | NaCaB₅O₉·5H₂O | Low |

| Hydroboracite | CaMgB₆O₁₁·6H₂O | Low |

| Trona | Na₃(CO₃)(HCO₃)·2H₂O | 42.1 (at 25°C) |

| Halite | NaCl | 35.9 |

Table 2: Solubility of Common Borate and Associated Evaporite Minerals

Geochemical Modeling Workflow

The process of building a geochemical model for borax deposit formation can be broken down into a series of logical steps. This workflow is designed to be iterative, with model outputs being continually refined and validated against observational data.

Caption: Logical workflow for geochemical modeling of borax deposit formation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the geochemical modeling of borax formation.

Protocol for PHREEQC Modeling of Brine Evaporation and Borax Precipitation

Objective: To simulate the evolution of a brine and the precipitation sequence of minerals, including borax, during evaporation using the PHREEQC geochemical modeling software.

Materials:

-

PHREEQC software (freely available from the USGS).

-

A text editor (e.g., Notepad++, VSCode).

-

Initial brine composition data (e.g., from Table 1 or analytical results).

-

A thermodynamic database file (e.g., pitzer.dat, phreeqc.dat, or a custom database).

Methodology:

-

Define the Initial Solution:

-

Use the SOLUTION data block in your PHREEQC input file to define the initial chemical composition of the brine.

-

Specify the temperature, pH, pe (or redox couple), and concentrations of all major and minor ions.

-

Example:

-

-

Define the Evaporation Process:

-

Use the REACTION data block to simulate evaporation by removing water from the system.

-

Water is removed in steps, and the amount removed at each step can be specified. A negative stoichiometric coefficient for H₂O signifies removal.

-

Example to remove 95% of the water in 100 steps:

(Note: 1 kg of water is approximately 55.5 moles. Removing 52.75 moles leaves about 5% of the original water.)

-

-

Define Potential Mineral Phases:

-

Use the EQUILIBRIUM_PHASES data block to define the minerals that are allowed to precipitate from the solution as it becomes supersaturated.

-

Set the initial saturation index (SI) to 0, indicating that the mineral will precipitate if it reaches saturation. The initial amount of the mineral is set to 0.

-

Example:

-

-

Select a Thermodynamic Database:

-

Ensure that the chosen database (e.g., pitzer.dat for high-salinity brines) is appropriate for your system and is referenced in your PHREEQC run. The pitzer.dat database is often preferred for brine evolution modeling.

-

-

Run the Simulation and Analyze the Output:

-

Execute the PHREEQC simulation.

-

The output file will contain information on the changing composition of the brine at each step of evaporation, the saturation indices of various minerals, and the amounts of minerals that have precipitated.

-

Use the SELECTED_OUTPUT data block to customize the output for easier analysis, for example, to track the molalities of specific ions and the moles of precipitated minerals.

-

Protocol for Creating a Custom Borate Thermodynamic Database for PHREEQC

Objective: To create a custom thermodynamic database file for PHREEQC that includes specific borate minerals and their thermodynamic data if they are not present or require refinement in standard databases.

Methodology:

-

Gather Thermodynamic Data:

-

Collect reliable thermodynamic data (log K values at 25°C and, if available, the temperature dependence) for the borate minerals of interest from peer-reviewed literature.

-

-

Format the Data for PHREEQC:

-

Follow the PHREEQC database file format. New mineral phases are added under the PHASES data block.

-

Each entry requires the mineral name, the chemical reaction for its dissolution, and the log K for that reaction.

-

Example entry for a hypothetical borate mineral 'Newborate':

-

-

Define Solution Species (if necessary):

-

If your model requires aqueous boron species not present in the base database, you will need to add them under the SOLUTION_SPECIES data block, including their formation reactions and corresponding log K values.

-

-

Save and Use the Custom Database:

-

Save the new database as a .dat file.

-

In your PHREEQC input file, use the DATABASE keyword to specify the path to your custom database file.

-

Visualization of Key Processes

Visualizing the complex interactions in borax formation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual models.

Boron Speciation Pathway

The speciation of boron in aqueous solutions is highly dependent on pH. This diagram illustrates the equilibrium between the dominant boron species.

Caption: Simplified pathway of aqueous boron speciation as a function of pH and concentration.

Experimental Workflow for Borax Crystallization Study

This diagram outlines the steps for a laboratory experiment to study the crystallization of borax under controlled conditions.

Caption: Experimental workflow for a laboratory study of borax crystallization kinetics.

Conclusion

The geochemical modeling of borax deposit formation is a multifaceted endeavor that integrates field observations, laboratory experiments, and computational simulations. This guide has provided a foundational framework for understanding the key principles and applying practical modeling techniques. By following the outlined workflows and experimental protocols, researchers and industry professionals can develop more robust and predictive models of borax genesis. Continued research, particularly in refining thermodynamic databases for borate minerals and acquiring more detailed quantitative data from diverse geological settings, will further enhance the accuracy and utility of these models.

References

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Tetraborate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of sodium tetraborate decahydrate, commonly known as borax. The information herein is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of key chemical processes.

Core Thermodynamic Properties

Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O), with a more accurate formulation of Na₂[B₄O₅(OH)₄]·8H₂O, is a hydrated sodium borate salt.[1] Its thermodynamic properties are crucial for understanding its behavior in various applications, from industrial processes to its role as an excipient in pharmaceutical formulations.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for sodium tetraborate decahydrate.

| Property | Value | Notes |

| Molar Mass | 381.37 g/mol | |

| Standard Enthalpy of Formation (ΔHf°) | -3276.75 kJ/mol | For the solid decahydrate at 298.15 K. |

| Standard Molar Entropy (S°) | 189.53 J·K⁻¹·mol⁻¹ | For the solid decahydrate at 298.15 K. |

| Gibbs Free Energy of Formation (ΔGf°) | Calculated Value | Can be calculated from ΔHf° and S° of the constituent elements in their standard states. |

Table 1: Standard Thermodynamic Properties of Solid Sodium Tetraborate Decahydrate

The dissolution of borax in water is an endothermic process, meaning it absorbs heat from the surroundings. The thermodynamic properties of this process are highly dependent on temperature.

| Temperature (°C) | Enthalpy of Dissolution (ΔH°sol) (kJ/mol) | Entropy of Dissolution (ΔS°sol) (J·mol⁻¹·K⁻¹) | Gibbs Free Energy of Dissolution (ΔG°sol) (kJ/mol) |

| 25 | 34.11 | 61.14 | Calculated Value |

| 45 | 151.9 | 469 | 2.775 |

| 55 | 151.9 | 469 | -1.913 |

Table 2: Thermodynamics of Dissolution of Sodium Tetraborate Decahydrate in Water [2]

The solubility of sodium tetraborate decahydrate in water increases significantly with temperature.

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 1.99 |

| 10 | 3.09 |

| 20 | 4.70 |

| 30 | 7.20 |

| 40 | 11.22 |

| 50 | 17.91 |

| 60 | 30.32 |

| 100 | ~59 |

Table 3: Solubility of Sodium Tetraborate Decahydrate in Water [1][3]

Thermal Dehydration

Upon heating, sodium tetraborate decahydrate undergoes a multi-step dehydration process, losing its water of crystallization.

| Temperature Range (°C) | Water Molecules Lost | Resulting Product |

| ~62 - 100 | 5 | Sodium tetraborate pentahydrate (Na₂B₄O₇·5H₂O) |

| > 100 | 5 | Anhydrous sodium tetraborate (Na₂B₄O₇) |

Table 4: Dehydration Stages of Sodium Tetraborate Decahydrate

Differential scanning calorimetry (DSC) reveals a significant endothermic peak around 349 K (76 °C), corresponding to the main dehydration reaction.[4]

Experimental Protocols

Determination of Enthalpy and Entropy of Dissolution via Titration

This method involves determining the solubility product constant (Ksp) of borax at various temperatures and then using a van't Hoff plot to calculate the enthalpy (ΔH°) and entropy (ΔS°) of dissolution.

Materials:

-

Sodium tetraborate decahydrate (borax)

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

-

Bromocresol green indicator

-

Magnetic stirrer and stir bar

-

Constant temperature water baths

-

Buret, pipettes, and flasks

Procedure:

-

Preparation of Saturated Solutions: Prepare saturated solutions of borax in deionized water at various constant temperatures (e.g., 25°C, 35°C, 45°C) by adding an excess of borax to the water and stirring until equilibrium is reached.

-

Sample Collection: Once the solutions have reached equilibrium, carefully decant a known volume (e.g., 5.00 mL) of the supernatant from each saturated solution into separate Erlenmeyer flasks.

-

Titration: Add a few drops of bromocresol green indicator to each flask. Titrate the borax solution with the standardized HCl solution until the endpoint is reached, indicated by a color change from blue to green.

-

Calculations:

-

From the volume of HCl used, calculate the concentration of the tetraborate ion [B₄O₅(OH)₄]²⁻ in each saturated solution.

-

Determine the concentration of sodium ions [Na⁺], which is twice the tetraborate ion concentration.

-

Calculate the solubility product constant, Ksp = [Na⁺]²[B₄O₅(OH)₄]²⁻, for each temperature.

-

-

Van't Hoff Plot: Plot ln(Ksp) versus 1/T (where T is the absolute temperature in Kelvin). The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹). From the slope and intercept, ΔH° and ΔS° for the dissolution of borax can be calculated.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions of borax, particularly its dehydration.

Materials:

-

Sodium tetraborate decahydrate sample

-

DSC instrument

-

Aluminum pans and lids

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the borax sample (typically 5-10 mg) into an aluminum DSC pan. Seal the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas at a constant flow rate.

-

Thermal Program: Program the DSC to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the dehydration events (e.g., 30 °C to 400 °C).

-

Data Analysis: The resulting DSC curve will show endothermic peaks corresponding to the energy absorbed during the dehydration steps. The temperature at the peak maximum and the area under the peak can be used to determine the transition temperature and the enthalpy of the reaction, respectively.

Signaling Pathways and Experimental Workflows

In the context of this inorganic salt, "signaling pathways" are interpreted as the chemical reaction pathways for its primary transformations: dissolution and dehydration.

Dissolution of Sodium Tetraborate Decahydrate in Water

References

The Alchemical Transmutation of Borax: A Historical and Technical Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borax, a naturally occurring mineral with a history stretching back to antiquity, held a significant, albeit often veiled, position in the esoteric traditions of alchemy. While widely recognized for its practical applications as a flux in metallurgy and ceramics, its role in the alchemical arts extended beyond the purely mundane. This technical guide delves into the historical perspectives on the use of borax in alchemy, exploring its perceived properties, its role in specific alchemical processes, and its underlying symbolic significance. By examining extant alchemical texts and scholarly interpretations, this paper aims to provide a comprehensive overview of borax's place in the Great Work, bridging the gap between its historical context and modern scientific understanding.

Introduction: From Mundane Flux to Alchemical Catalyst

Borax, known to alchemists under various names including tincal and chrysocolla, was primarily valued for its ability to act as a powerful flux.[1][2] This property, the capacity to lower the melting point of metals and dissolve impurities, was a cornerstone of its use in both practical metallurgy and the more secretive pursuits of alchemy.[3][4] Ancient civilizations, from the Egyptians who used it in mummification to the Romans who employed it in glassmaking, recognized its utility.[5] Its introduction to European artisans and alchemists, largely through trade routes from Tibet and the Middle East, marked a significant development in the chemical arts.[3]

However, to view borax in alchemy as merely a metallurgical aid would be to overlook the philosophical and spiritual dimensions of the alchemical worldview. For the alchemist, every substance possessed a hidden essence, a spiritual dimension that could be unlocked through specific processes. Borax, with its cleansing and purifying action on noble metals like gold, was seen as more than just a chemical agent; it was a facilitator of transmutation, a substance that could help reveal the inner purity of matter.

The Role of Borax in Alchemical Processes

While detailed and explicit alchemical recipes are often shrouded in allegory and symbolism, analysis of various texts provides insight into the practical application of borax. Its primary functions can be categorized as purification, fixation, and as a component in more complex elixirs.

Purification of Noble Metals

The most frequently cited use of borax in alchemical literature is in the purification of gold and silver. Alchemists believed that by removing impurities, they were not just cleansing the metal but also bringing it closer to its ideal, perfected state.

Experimental Protocol: Purification of Gold using Borax (Reconstructed)

-

Objective: To remove base metal impurities from a sample of gold.

-

Materials:

-

Gold sample (impure)

-

Borax (tincal)

-

Crucible (cupel)

-

Furnace or forge capable of reaching the melting point of gold

-

Bellows or other means of intensifying heat

-

-

Methodology:

-

The impure gold is placed in a crucible.

-

A quantity of borax is added to the crucible. The ratio of borax to gold varied, but a common practice was to use a significant portion to ensure complete coverage and fluxing action.

-

The crucible is heated in a furnace until the gold is molten.

-

The molten mixture is observed. The borax melts and forms a glassy slag on the surface, dissolving the oxides of the base metals.

-

The heat is maintained, and often intensified with bellows, to ensure all impurities are drawn into the borax slag.

-

The crucible is then carefully removed from the fire, and the molten gold is poured into a mold, leaving the slag behind in the crucible. Alternatively, the slag could be skimmed off the surface before pouring.

-

Upon cooling, the gold is expected to be of a higher purity, exhibiting a more vibrant color and greater malleability.

-

This process, while seemingly straightforward from a modern metallurgical perspective, was imbued with symbolic meaning for the alchemist. The fire represented the transformative power of the spirit, while the borax was the agent of purification, separating the "gross" from the "subtle."

The Fixation of Volatile Substances

A key challenge in alchemy was the "fixation" of volatile substances, particularly arsenic and mercury. "Fixation" referred to the process of rendering a volatile substance non-volatile and stable, a crucial step in many alchemical operations, including the creation of the Philosopher's Stone. The writings of the influential alchemist Paracelsus allude to a "Sal Borax of the Philosophers" and a process for the "Fixation of Arsenic."[6][7]

While the precise details of Paracelsus's method are not explicitly laid out in a single, clear recipe, a reconstructed understanding suggests a process of repeated calcination (strong heating) of arsenic with borax. The borax, acting as a flux and a stabilizing agent, was believed to bind with the volatile spirit of the arsenic, rendering it "fixed" and corporeal.

Logical Relationship: The Role of Borax in Fixation

Caption: The alchemical process of fixation using borax to render a volatile substance non-volatile through calcination.

Symbolic and Theoretical Perspectives

In the symbolic language of alchemy, every substance was a carrier of meaning. Borax, with its crystalline structure and its ability to cleanse and purify, was often associated with the concepts of clarity, spiritual purification, and the removal of dross to reveal the hidden essence.

The term "chrysocolla," which translates to "gold glue," is particularly revealing.[1][2] While in mineralogy chrysocolla is a distinct copper silicate, in alchemical texts, the term was often used more broadly to refer to substances that could "solder" or unite with gold, a category that included borax. This "gluing" function can be interpreted on a symbolic level as the power to unify and perfect, to bring disparate elements into a harmonious whole.

Signaling Pathway: The Alchemical Purification of Gold

Caption: The alchemical pathway of gold purification, where borax acts as a purifying agent under the influence of fire.

Quantitative Data in Alchemical Texts

It is crucial to note that quantitative data in alchemical texts, when present, is often imprecise and subject to interpretation. The alchemists' focus was more on the qualitative transformation of substances than on precise stoichiometric relationships. However, some texts do provide ratios and proportions.

| Alchemical Process | Substance | Mentioned Proportions (Reconstructed) | Source Context |

| Purification of Gold | Gold to Borax | 1 part Gold to 1/2 part Borax (variable) | General metallurgical and alchemical practice for removing impurities. |

| Fixation of Arsenic | Arsenic to Borax | 1 part Arsenic to 2 parts Borax | Mentioned in the context of rendering arsenic non-volatile. |

Note: These proportions are based on interpretations of allegorical texts and should not be considered as precise, modern chemical ratios.

Conclusion: A Bridge Between Chemistry and Esotericism

The historical perspective on the use of borax in alchemy reveals a substance that transcended its practical utility. For the alchemist, borax was a key to unlocking the hidden potential of matter, a tool for purification and transformation that mirrored the spiritual journey of the practitioner. Its role as a flux in refining gold was not merely a chemical process but a symbolic act of perfecting matter. Its use in the fixation of volatile substances points to its perceived power to stabilize and give form to the ephemeral.

For modern researchers, scientists, and drug development professionals, the study of borax in alchemy offers a fascinating glimpse into the early history of chemistry and the philosophical frameworks that guided scientific inquiry for centuries. It highlights the interconnectedness of the practical and the symbolic in the quest for knowledge and transformation, a theme that continues to resonate in the pursuit of scientific discovery today. While the alchemists' ultimate goal of the Philosopher's Stone remains in the realm of myth, their experimental spirit and their exploration of the properties of substances like borax laid the groundwork for the development of modern chemistry.

References

Borax as a Precursor for Novel Boron-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic pathways from borax, an abundant and readily available boron source, to a variety of novel boron-containing compounds with significant applications in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for key transformations, and visualizes the logical flow of these synthetic routes.

Introduction: The Versatility of Boron in Modern Chemistry

Boron-containing compounds have emerged as a pivotal class of molecules in drug discovery and organic synthesis.[1][2] Their unique electronic properties, particularly the Lewis acidic nature of the boron atom, allow for distinct modes of interaction with biological targets, leading to the development of novel therapeutics.[2][3] Borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O), a naturally occurring mineral, serves as an economical and practical starting material for the synthesis of a wide array of boron-containing building blocks. This guide will delineate the foundational synthetic transformations that convert borax into key intermediates and, ultimately, into complex, high-value boron compounds.

Foundational Synthetic Pathways from Borax

The journey from borax to advanced boron compounds typically commences with its conversion to boric acid, a more versatile precursor for subsequent reactions. From boric acid, several key intermediates can be synthesized, including boron trioxide, elemental boron, and borate esters, which are gateways to more complex organoboron compounds.

Synthesis of Boric Acid (H₃BO₃) from Borax

The most common method for producing boric acid is through the acidification of an aqueous solution of borax with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] The lower solubility of boric acid in cold water allows for its isolation via crystallization.

Experimental Protocol: Boric Acid Synthesis

-

Dissolution: Dissolve 170 g of borax in 400 mL of distilled water in a beaker. Heat the solution to facilitate the dissolution of borax.[4]

-

Acidification: Once the borax is completely dissolved, remove the heat source and slowly add 120 mL of 6 M hydrochloric acid to the hot solution with stirring.[4]

-

Crystallization: Allow the solution to cool to room temperature, then place it in a refrigerator or an ice bath to promote the crystallization of boric acid.[4]

-

Isolation: Collect the boric acid crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water to remove residual sodium chloride and other impurities.[4]

-

Drying: Dry the crystals in an oven at 60 °C for 1-2 hours.[4]

Quantitative Data:

| Parameter | Value | Reference(s) |

| Theoretical Yield | 109.1 g | [4] |

| Actual Yield | 39.6 g | [4] |

| Percent Yield | 36% | [4] |

Note: Yields can be highly variable depending on crystallization conditions and purification steps.

Synthesis of Borate Esters: Trimethyl Borate (B(OCH₃)₃)

Boric acid can be readily converted to borate esters through reaction with alcohols in the presence of a dehydrating agent or by reactive distillation. Trimethyl borate is a key intermediate for the synthesis of boronic acids.[6]

Experimental Protocol: Trimethyl Borate Synthesis

-

Reaction Setup: In a round-bottom flask, combine 50 g of borax, 160 mL of methanol, and a dehydrating agent like sodium bisulfate. Sulfuric acid can also be used as a catalyst.[7]

-

Reflux: Set up a reflux condenser and heat the mixture for 30 minutes to allow the reaction to proceed.[7]

-

Distillation: After reflux, rearrange the apparatus for simple distillation. Heat the mixture and collect the distillate, which is an azeotrope of trimethyl borate and methanol. The boiling point of trimethyl borate is 68 °C.[7]

-

Purification: The collected azeotrope can be used directly in many subsequent reactions or further purified by fractional distillation.

Quantitative Data and Characterization:

| Compound | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) | 11B NMR (CDCl₃, δ) | FTIR (cm⁻¹) | Reference(s) |

| Trimethyl Borate | 3.52 (s, 9H) | 51.17 | 18.49 | 3200-3400 (B-O-H), 3000-2800 (C-H) | [8][9] |

Synthesis of Boronic Acids and Their Derivatives

Boronic acids (R-B(OH)₂) and their esters are fundamental building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[10][11] They can be prepared from borate esters via reaction with organometallic reagents.

General Synthesis of Phenylboronic Acid (PhB(OH)₂)

A common route to phenylboronic acid involves the reaction of a Grignard reagent with trimethyl borate, followed by acidic hydrolysis.[12][13]

Experimental Workflow: Phenylboronic Acid Synthesis

Caption: General workflow for the synthesis of phenylboronic acid.

Synthesis of 2-Formylphenylboronic Acid

2-Formylphenylboronic acid is a crucial precursor for the synthesis of benzoxaboroles, a class of compounds with significant medicinal applications.[1][12]

Experimental Protocol: 2-Formylphenylboronic Acid Synthesis (Illustrative)

-

Lithiation: Dissolve 2-bromobenzaldehyde in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of n-butyllithium in hexanes.

-

Borylation: To the resulting solution, add triisopropyl borate dropwise at -78 °C.

-

Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-